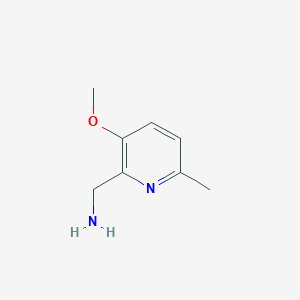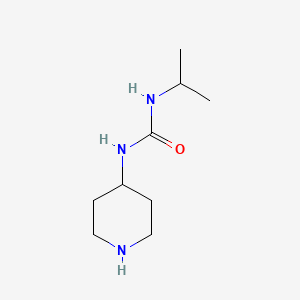
5-Amino-2-(4-methoxybenzyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(4-methoxybenzyl)pentanoic acid is an organic compound with the molecular formula C13H19NO3 It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a 4-methoxybenzyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-methoxybenzyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and pentanoic acid derivatives.
Formation of Intermediate: The 4-methoxybenzyl group is introduced to the pentanoic acid derivative through a nucleophilic substitution reaction, forming an intermediate compound.
Amination: The intermediate compound undergoes amination, where an amino group is introduced at the 5th position of the pentanoic acid chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(4-methoxybenzyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and methoxybenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-2-(4-methoxybenzyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(4-methoxybenzyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: A simpler analog without the methoxybenzyl group.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the pentanoic acid chain.
2-Amino-5-phenylpentanoic acid: Similar structure with a phenyl group instead of a methoxybenzyl group.
Uniqueness
5-Amino-2-(4-methoxybenzyl)pentanoic acid is unique due to the presence of both the amino group and the 4-methoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
5-amino-2-[(4-methoxyphenyl)methyl]pentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-17-12-6-4-10(5-7-12)9-11(13(15)16)3-2-8-14/h4-7,11H,2-3,8-9,14H2,1H3,(H,15,16) |
Clé InChI |
QKNFULJIXKSMBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
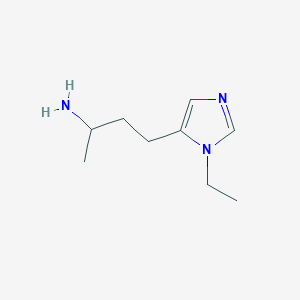
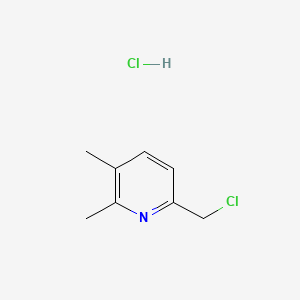
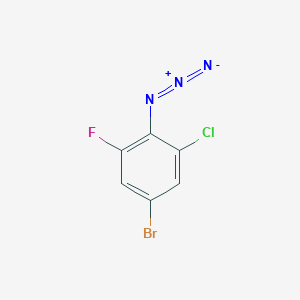
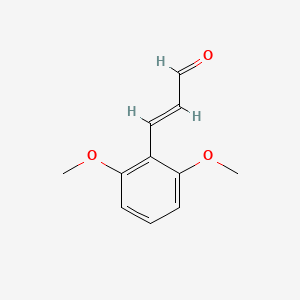
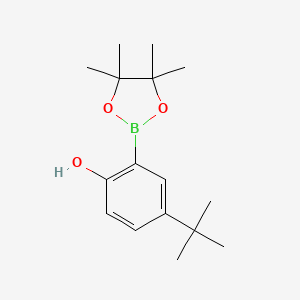
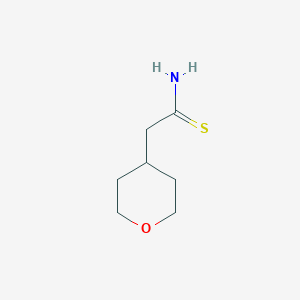
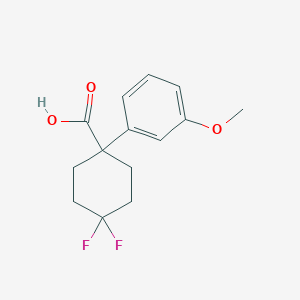
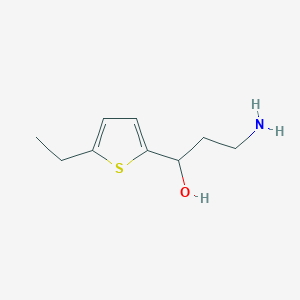
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
